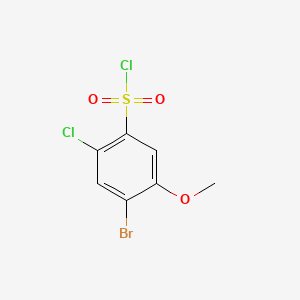
2-Ethoxy-N-hexyl-2-phenylacetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-hexyl-2-phenylacetamidine is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol It is known for its unique structure, which includes an ethoxy group, a hexyl chain, and a phenylacetamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-hexyl-2-phenylacetamidine typically involves the reaction of ethyl 2-phenylacetimidate with hexylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, and may include additional steps such as distillation or solvent extraction to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-N-hexyl-2-phenylacetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Ethoxy-N-hexyl-2-phenylacetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-N-hexyl-2-phenylacetamidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-N-hexyl-2-phenylacetamide
- 2-Ethoxy-N-hexyl-2-phenylacetamidoxime
- 2-Ethoxy-N-hexyl-2-phenylacetamidrazone
Uniqueness
2-Ethoxy-N-hexyl-2-phenylacetamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
64058-82-8 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
2-ethoxy-N'-hexyl-2-phenylethanimidamide |
InChI |
InChI=1S/C16H26N2O/c1-3-5-6-10-13-18-16(17)15(19-4-2)14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3,(H2,17,18) |
Clé InChI |
FNEOEXMSFSTOPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(C(C1=CC=CC=C1)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



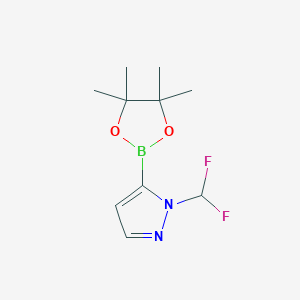
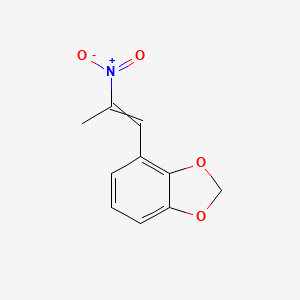
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
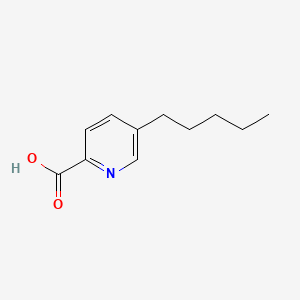
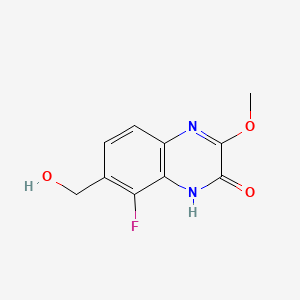
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
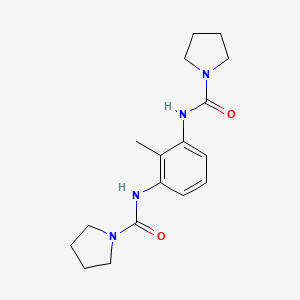
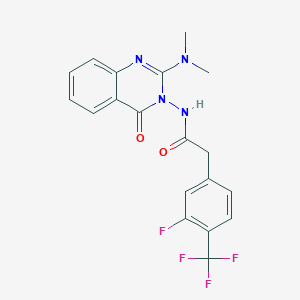
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)

